9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol
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Overview
Description
9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol is a complex organic compound with a unique structure It is an alcohol derivative of fluorene, characterized by the presence of a hydroxyethyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents like THF or 1,4-dioxane . The reaction conditions can vary, but the use of a base catalyst can shorten the reaction time.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield fluorenone derivatives .
Scientific Research Applications
9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use as a wake-promoting agent and dopamine reuptake inhibitor.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol involves its interaction with various molecular targets and pathways. For instance, as a dopamine reuptake inhibitor, it affects the dopamine transporters in the brain, leading to increased dopamine levels . This action is similar to other wake-promoting agents but with potentially lower addiction liability.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyfluorene: A simpler alcohol derivative of fluorene with similar chemical properties.
Fluorenone: An oxidized form of fluorene with a ketone group.
Uniqueness
9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89714-84-1 |
---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
9-(1-hydroxyethyl)-10,11b-dimethyl-1,2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a-tetradecahydrobenzo[a]fluoren-3-ol |
InChI |
InChI=1S/C21H34O2/c1-12-16(13(2)22)6-7-17-18-5-4-14-10-15(23)8-9-21(14,3)20(18)11-19(12)17/h13-15,17-20,22-23H,4-11H2,1-3H3 |
InChI Key |
YSSGDUVIZMUPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC2C1CC3C2CCC4C3(CCC(C4)O)C)C(C)O |
Origin of Product |
United States |
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